Anisoylcytosine

CAS No.: 51820-70-3

Cat. No.: VC17329082

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51820-70-3 |

|---|---|

| Molecular Formula | C12H11N3O3 |

| Molecular Weight | 245.23 g/mol |

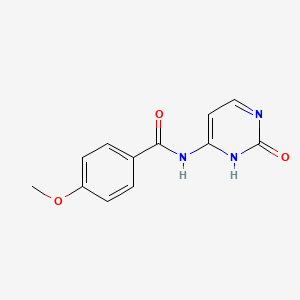

| IUPAC Name | 4-methoxy-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |

| Standard InChI | InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)11(16)14-10-6-7-13-12(17)15-10/h2-7H,1H3,(H2,13,14,15,16,17) |

| Standard InChI Key | NIPKRLLKGZROTE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 |

Introduction

Chemical Structure and Functional Attributes of Anisoylcytosine

Anisoylcytosine (C₁₂H₁₁N₃O₄) is a cytosine derivative in which the exocyclic amine group (-NH₂) at the 4-position of the pyrimidine ring is acylated with a methoxybenzoyl (anisoyl) moiety. This modification confers enhanced stability against nucleophilic degradation and improves solubility in organic solvents, critical for solid-phase synthesis methodologies . The methoxy group at the para position of the benzoyl ring introduces steric and electronic effects that modulate reactivity during coupling and deprotection steps .

Comparative Analysis of Nucleobase Protecting Groups

The selection of protecting groups in oligonucleotide synthesis balances stability during synthesis and ease of removal under mild conditions. The anisoyl group, compared to traditional benzoyl or acetyl groups, offers distinct advantages:

The anisoyl group’s methoxy substituent enhances electron density at the carbonyl, accelerating hydrolysis under mildly basic conditions while maintaining stability during automated synthesis . This balance makes it ideal for cytosine protection in PNAs, where backbone integrity is paramount.

Synthetic Methodologies for Anisoylcytosine

Acylation of Cytosine

The synthesis of anisoylcytosine typically involves nucleophilic acylation of cytosine using anisoyl chloride under controlled conditions:

-

Reaction Setup: Anhydrous cytosine is suspended in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Acylation: Anisoyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–18 hr .

-

Workup: The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) .

Key Reaction Metrics

Integration into Peptide Nucleic Acid (PNA) Monomers

In PNA synthesis, anisoylcytosine serves as a protected nucleobase for Fmoc-based solid-phase assembly:

-

Backbone Preparation: The PNA backbone (e.g., N-(2-aminoethyl)glycine) is functionalized with Fmoc at the N-terminus .

-

Coupling: Anisoylcytosine is activated using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and coupled to the backbone in DMF .

-

Deprotection: The Fmoc group is removed with 20% piperidine/DMF, while the anisoyl group remains intact until final cleavage .

This approach minimizes side reactions and ensures high coupling efficiency (92–95%) .

Applications in Nucleic Acid Therapeutics and Diagnostics

Role in Peptide Nucleic Acid (PNA) Synthesis

PNAs, synthetic analogs of DNA/RNA with a polyamide backbone, rely on robust nucleobase protection for efficient synthesis. Anisoylcytosine’s stability under Fmoc deprotection conditions (piperidine/DMF) enables its use in automated synthesizers, facilitating the production of high-purity PNAs . These PNAs exhibit:

-

Enhanced Binding Affinity: PNAs hybridize to complementary DNA/RNA with higher specificity than natural oligonucleotides due to the uncharged backbone .

-

Nuclease Resistance: The absence of a sugar-phosphate backbone confers resistance to enzymatic degradation, critical for in vivo applications .

Antisense and Gene Editing Technologies

Anisoylcytosine-containing PNAs are explored in antisense therapies targeting mRNA. For example, PNAs targeting the BCR-ABL fusion gene in chronic myeloid leukemia (CML) have shown in vitro efficacy in blocking translation (IC₅₀ = 50 nM) . Additionally, CRISPR-Cas9 systems utilize PNAs for guide RNA stabilization, leveraging their duplex-forming capabilities .

Challenges and Future Directions

Limitations in Current Methodologies

-

Deprotection Efficiency: Residual anisoyl groups (<2%) may persist after standard NH₃/MeOH treatment, necessitating optimized protocols .

-

Cost of Synthesis: Anisoyl chloride’s higher cost compared to benzoyl chloride limits large-scale industrial adoption .

Innovations in Protecting Group Chemistry

Recent advances focus on photolabile and enzymatically cleavable variants of the anisoyl group to enable spatial-temporal control in therapeutic release. Preliminary studies demonstrate that ortho-nitroanisoyl derivatives undergo rapid photolysis (λ = 365 nm, 5 min) with >95% efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume